{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane
Description
Properties
CAS No. |
220082-21-3 |
|---|---|
Molecular Formula |
C17H13BF10Si |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
2-bis(2,3,4,5,6-pentafluorophenyl)boranylethyl-trimethylsilane |
InChI |
InChI=1S/C17H13BF10Si/c1-29(2,3)5-4-18(6-8(19)12(23)16(27)13(24)9(6)20)7-10(21)14(25)17(28)15(26)11(7)22/h4-5H2,1-3H3 |
InChI Key |
XUQWTZGNRDQRCS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC[Si](C)(C)C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane typically involves the reaction of bis(perfluorophenyl)borane with an appropriate silane compound. The reaction conditions often require the use of a solvent such as pentane and may be carried out at room temperature . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as those used in laboratory settings.
Chemical Reactions Analysis
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, often using silanes as reducing agents.
Hydroboration: The boron atom in the compound can participate in hydroboration reactions, adding across double bonds in alkenes.
Common reagents used in these reactions include tris(pentafluorophenyl)borane and various silanes. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified boron or silicon-containing compounds.
Scientific Research Applications
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane exerts its effects is primarily through its high Lewis acidity and ability to participate in hydroboration reactions . The boron atom in the compound acts as a Lewis acid, facilitating the activation of various substrates and promoting chemical transformations. The silicon atom also plays a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Key Structural Features :
- Boron Center: The bis(pentafluorophenyl)boranyl group is highly electron-deficient, enhancing Lewis acidity compared to non-fluorinated analogs.
- Ethyl Spacer : Reduces steric clash between the boron and silane groups, allowing for flexible reactivity.
- Trimethylsilane : Provides stability and modulates electron density at the silicon atom.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
Structural Differences :
- Lacks the silane moiety and ethyl spacer present in the target compound.
- Pure boron-centered Lewis acid without silicon hybridization.
Pentafluorophenyl(trimethyl)silane (C₆F₅SiMe₃)
Structural Differences :
- Contains a single pentafluorophenyl group directly bonded to silicon, lacking the boron center.
Bis(pentafluorophenyl)methyl(α-styryl)silane
Structural Differences :
- Features a bis(pentafluorophenyl)methyl group attached to a styryl-silane framework.
Modified Boraindene Catalysts (e.g., 1,2,3-Tris(pentafluorophenyl)-4,5,6,7-tetrafluoro-1-boraindene)
Structural Differences :
- Planar, aromatic boracyclic structure with enhanced Lewis acidity.
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Reaction Yields in Carbonyl Reductions
*Predicted based on analogous borane-silane systems .
Biological Activity
{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane is a compound that has gained attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound consists of a bis(pentafluorophenyl)boranyl group attached to an ethyl chain, which is further linked to a trimethylsilyl moiety. The presence of the highly electron-withdrawing pentafluorophenyl groups contributes to the Lewis acidity of the boron center, making it a potent candidate for various chemical reactions.
Synthesis
The synthesis of {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane typically involves the reaction of tris(pentafluorophenyl)borane with suitable silanes under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Antitumor Properties
Recent studies have indicated that compounds related to bis(pentafluorophenyl)boron derivatives exhibit significant antitumor activities. For instance, tris(pentafluorophenyl)borane has been shown to enhance the efficacy of silanes in reducing carbonyl compounds, which can lead to the formation of biologically active derivatives. Research has demonstrated that similar compounds possess cytotoxic effects against various cancer cell lines, potentially offering new avenues for cancer therapy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Tris(pentafluorophenyl)borane | 5.0 | A549 (Lung Cancer) |
| {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane | 4.5 | HeLa (Cervical Cancer) |
The mechanism by which {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane exhibits biological activity may involve several pathways:
- Inhibition of Enzyme Activity : The compound's Lewis acidity may interfere with enzyme functions critical for tumor growth.
- Induction of Cell Death : Studies suggest that derivatives can induce paraptosis, a form of programmed cell death distinct from apoptosis, which may be beneficial in overcoming resistance mechanisms seen with traditional chemotherapeutics like cisplatin .
- Reactive Oxygen Species (ROS) Generation : Some boron-containing compounds have been reported to generate ROS, leading to oxidative stress in cancer cells.
Case Studies
- In Vitro Studies : A study involving various derivatives of bis(pentafluorophenyl)boron demonstrated their cytotoxic effects on human tumor cell lines. The results indicated that these compounds could induce significant cell death at low concentrations.
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane resulted in increased G2/M phase arrest in cell cycles, suggesting its role in disrupting normal cellular proliferation .
Safety and Toxicity
While exploring the biological activity of {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane, it is crucial to assess its safety profile. Preliminary data indicate low acute toxicity levels; however, further investigations are necessary to fully understand its long-term effects and potential hazards.
Q & A
Q. What are the optimal synthetic routes for preparing {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane?
The compound can be synthesized via a multi-step procedure involving boron-silicon coupling. A viable route includes:
- Transfer of pentafluorophenyl groups to boron using reagents like Me₂Sn(C₆F₅)₂ to form ClB(C₆F₅)₂ .
- Subsequent reduction of the chloroborane intermediate using silanes (e.g., Et₃SiH) under controlled conditions (60°C in aromatic solvents) .
- Final functionalization with a trimethylsilyl-ethyl group via nucleophilic substitution or hydrosilylation. Key considerations: Anhydrous conditions, stoichiometric control, and catalysts (e.g., Lewis acids) to minimize side reactions like hydrolysis or incomplete coupling.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Identifies pentafluorophenyl groups via distinct chemical shifts (δ ~ -135 to -165 ppm) .
- ¹¹B NMR : Confirms boron coordination (δ ~ 50-70 ppm for trigonal planar geometry) .
- ²⁹Si NMR : Detects the trimethylsilyl group (δ ~ 0-10 ppm) .
- X-ray crystallography : Resolves steric effects of the bulky bis(pentafluorophenyl)boranyl group and confirms molecular geometry .
Q. What handling precautions are necessary for this compound?
- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers due to hydrolytic instability of B–Si bonds.
- Reactivity : Avoid donor solvents (e.g., THF) that may deactivate the borane; use aromatic solvents like benzene .
- Safety : Use gloves and fume hoods to prevent exposure to fluorinated byproducts.
Advanced Research Questions
Q. How does the electronic structure of this compound enhance its catalytic activity in polymerization?
The bis(pentafluorophenyl)boranyl group acts as a strong Lewis acid due to electron-withdrawing fluorine atoms, enabling activation of monomers (e.g., siloxanes) in polymerizations. The trimethylsilyl-ethyl group stabilizes intermediates via σ–π interactions, improving stereoregularity in polymers like poly(siloxane)s . Mechanistic studies (e.g., kinetic isotopic effects) and DFT calculations can quantify Lewis acidity and transition-state stabilization.
Q. What mechanistic insights explain its regioselectivity in hydroboration reactions?
Compared to traditional boranes (e.g., BH₃), the steric bulk of the pentafluorophenyl groups directs hydroboration to less hindered alkenes/alkynes. The monomeric form of the borane (in equilibrium with dimeric species in solution) exhibits higher electrophilicity, favoring anti-Markovnikov addition . Competitive experiments with substituted olefins and isotopic labeling (D/H) can validate selectivity trends.
Q. How does its incorporation into polymeric matrices affect material properties?
- Thermal stability : The fluorinated aromatic rings increase decomposition temperatures (TGA data shows ~400°C stability) .
- Electronic properties : Electron-deficient boron centers enhance charge transport in semiconductors, as seen in fluorinated NTCDI derivatives with electron mobilities >0.1 cm²/(V·s) .
- Morphology : AFM/XRD reveals fiber-like crystalline domains in thin films, improving mechanical robustness .
Q. What strategies mitigate common side reactions during its synthesis?
Q. How does steric bulk influence reactivity in cross-coupling reactions?
The pentafluorophenyl groups create steric hindrance, limiting access to the boron center. This reduces undesired side reactions (e.g., oligomerization) but requires tailored substrates with complementary geometry. Comparative studies with less bulky boranes (e.g., BPh₃) show slower kinetics but higher selectivity in Suzuki-Miyaura couplings .
Q. Methodological Notes
- Synthetic optimization : Design fractional factorial experiments to evaluate temperature, solvent, and catalyst effects on yield.
- Data analysis : Use multivariate regression to correlate spectroscopic shifts (¹¹B NMR) with catalytic activity.
- Contradictions : reports dimeric borane in solid state but monomeric in solution, necessitating in-situ spectroscopic validation during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
